molecular formula C11H9NO4 B033752 1h-Indole-3,4-dicarboxylic acid,4-methyl ester CAS No. 110811-32-0

1h-Indole-3,4-dicarboxylic acid,4-methyl ester

Cat. No. B033752
M. Wt: 219.19 g/mol
InChI Key: SFSQGVCYTSTWKX-UHFFFAOYSA-N
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Description

“1h-Indole-3,4-dicarboxylic acid,4-methyl ester” is a chemical compound with the molecular formula C11H9NO4 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .

Scientific Research Applications

Antifungal Metabolites from Fungi

Research by Levy et al. (2000) explored antifungal metabolites produced by the fungus Aporpium caryae, leading to the discovery of two indole compounds through spectroscopic methods. These compounds are part of a broader class of indole derivatives with potential applications in combating fungal pathogens (Levy, Cabrera, Wright, & Seldes, 2000).

Tyrosine Kinase Inhibitors

Thompson et al. (1993) investigated the structure-activity relationships for inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity by a series of indole-3-alkanoic acids and their methyl esters. These compounds demonstrated varying degrees of inhibitory activity, highlighting the potential for developing novel cancer therapies based on indole derivatives (Thompson, Rewcastle, Tercel, Dobrusin, Fry, Kraker, & Denny, 1993).

Plant Hormone Analysis

Brown, Neill, and Horgan (1986) discussed the challenges in using deuterium-labeled indole compounds as internal standards for quantitation in plant hormone analysis. Their work highlights the importance of understanding the chromatographic behavior of these compounds for accurate measurement in biological samples (Brown, Neill, & Horgan, 1986).

Synthesis and Reactivity

Research on the synthesis and reactivity of indole derivatives, including methods for producing novel indole-2-carboxylic acids and esters, contributes to the development of new materials and pharmaceuticals. Unangst et al. (1987) and Murakami (1987) provide examples of innovative synthetic approaches to access a variety of indole-based structures with potential applications in medicinal chemistry and material science (Unangst, Connor, Stabler, & Weikert, 1987; Murakami, 1987).

Marine Natural Products

The discovery of new indole derivatives from marine sources, such as the work by Abdjul et al. (2015) on indole compounds isolated from a marine sponge, underscores the importance of natural products as a source of bioactive compounds for drug discovery and development (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).

properties

IUPAC Name

4-methoxycarbonyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)6-3-2-4-8-9(6)7(5-12-8)10(13)14/h2-5,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSQGVCYTSTWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288898
Record name 4-Methyl 1H-indole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Indole-3,4-dicarboxylic acid,4-methyl ester

CAS RN

110811-32-0
Record name 4-Methyl 1H-indole-3,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110811-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl 1H-indole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxycarbonyl)-1H-indole-3-carboxylic acid
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